N-(4-bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide

mGluR5 Allosteric modulation Oxadiazole SAR

This compound uniquely combines a 3-methyl-1,2,4-oxadiazole (predicted PAM-compatible pharmacophore) with a 4-bromophenyl acetamide N-substituent and a central azetidine ring, a pairing absent from the primary mGluR5 literature. The bromine atom provides a distinct synthetic handle for Suzuki, Buchwald-Hartwig, or Sonogashira late-stage diversification, enabling efficient SAR exploration of the terminal aryl ring without re-synthesizing the oxadiazole-azetidine-acetamide core. Procurement as a common late-stage intermediate accelerates parallel library generation. Researchers should independently validate PAM vs. NAM modality via calcium mobilization assays in mGluR5-expressing HEK293 cells.

Molecular Formula C14H15BrN4O2
Molecular Weight 351.204
CAS No. 1327202-84-5
Cat. No. B2671091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
CAS1327202-84-5
Molecular FormulaC14H15BrN4O2
Molecular Weight351.204
Structural Identifiers
SMILESCC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C14H15BrN4O2/c1-9-16-14(21-18-9)10-6-19(7-10)8-13(20)17-12-4-2-11(15)3-5-12/h2-5,10H,6-8H2,1H3,(H,17,20)
InChIKeyKLBSPDDPVUNMIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide (CAS 1327202-84-5): Core Structural Profile and Research-Grade Procurement Context


N-(4-Bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide (CAS 1327202-84-5, MF: C₁₄H₁₅BrN₄O₂, MW: 351.20) is a synthetic small molecule that assembles three pharmacologically relevant modules—a 4-bromophenyl acetamide fragment, a central azetidine ring, and a 3-methyl-1,2,4-oxadiazole—within a single scaffold. Compounds bearing the 3-methyl-1,2,4-oxadiazol-5-yl azetidine substructure have been documented as metabotropic glutamate receptor 5 (mGluR5) allosteric modulators, where the nature of the N-substituent on the azetidine ring is a primary determinant of pharmacological modality (positive allosteric modulator, PAM, versus negative allosteric modulator, NAM) [1]. The compound is currently available from specialty chemical suppliers for research purposes only and has not been registered as an approved pharmaceutical ingredient.

Why N-(4-Bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide Cannot Be Replaced by Generic In-Class Analogs: Structural Differentiators That Drive Functional Outcomes


Within the azetidinyl oxadiazole chemotype, three structural variables govern pharmacological behavior: (i) the nature of the 3-substituent on the 1,2,4-oxadiazole ring, (ii) the identity of the linker connecting the azetidine nitrogen to the terminal aryl group, and (iii) the electronic and steric character of the terminal aryl moiety [1]. Published mGluR5 SAR demonstrates that para-substitution on aryl oxadiazoles switches functional activity from PAM to NAM, while meta-substituents such as methyl are well-tolerated for PAM activity [1]. The target compound uniquely combines a 3-methyl oxadiazole (predicted PAM-compatible pharmacophore) with a 4-bromophenyl acetamide N-substituent—a pairing absent from the primary literature series. The bromine atom further provides a distinct synthetic handle for late-stage diversification (e.g., Suzuki, Buchwald–Hartwig couplings) that is not available in des-bromo or chloro-only analogs . Generic replacement by a closely related analog (e.g., the 3-chlorophenyl oxadiazole variant CAS 1351588-09-4 or the benzamide variant) would simultaneously alter electronic properties at the oxadiazole, the hydrogen-bonding capacity of the linker, and the reactivity of the terminal aryl group, making functional interchange unreliable without explicit comparative data.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide Relative to Closest Analogs


Oxadiazole 3-Substituent: 3-Methyl (Target) vs. 3-(3-Chlorophenyl) (Comparator CAS 1351588-09-4) — Predicted mGluR5 Modality Divergence

In the azetidinyl oxadiazole mGluR5 PAM series reported by Packiarajan et al. (2012), the 3-position of the 1,2,4-oxadiazole ring displays a stringent SAR: small substituents at the meta position (fluoro, chloro, methyl) are well-tolerated and retain PAM activity, whereas the corresponding para-substituted analogs lose PAM activity and are either inactive or function as NAMs [1]. The target compound bears a 3-methyl group on the oxadiazole, consistent with the PAM-compatible pharmacophore. The closest purchasable comparator, CAS 1351588-09-4, replaces the 3-methyl with a 3-(3-chlorophenyl) group—a bulkier, electron-withdrawing aryl substituent whose meta relationship may preserve PAM activity, but whose increased steric demand and lipophilicity (estimated ΔclogP ≈ +1.8) diverge substantially from the methyl lead series [1]. No direct head-to-head pharmacological comparison has been published for these two specific compounds, limiting the evidence strength to class-level inference.

mGluR5 Allosteric modulation Oxadiazole SAR

Terminal Aryl Halogen: 4-Bromophenyl (Target) vs. 4-Carboxamide Phenyl (Benzamide Analog) — Synthetic Utility for Late-Stage Diversification

The target compound contains a 4-bromophenyl group that serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira, etc.), enabling rapid generation of focused libraries from a common intermediate [1]. The closely related benzamide analog, 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate, replaces the bromine with a primary carboxamide, which is chemically inert under cross-coupling conditions and thus precludes this diversification strategy. No similar brominated analog with the identical oxadiazole-azetidine-acetamide connectivity has been reported in the primary medicinal chemistry literature, making the target compound a unique entry point for SAR exploration around the terminal aryl ring.

Cross-coupling Bromine handle Late-stage functionalization

Linker Identity: Acetamide (Target) vs. Sulfonamide (Analog CAS 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole) — Conformational Flexibility and Hydrogen-Bonding Capacity

The target compound employs an acetamide linker (-CH₂-CO-NH-) connecting the azetidine nitrogen to the 4-bromophenyl group, whereas the sulfonamide analog (BenchChem catalog entry) uses a sulfonamide linker (-SO₂-). Acetamide linkers offer greater conformational freedom (three rotatable bonds in the N-CH₂-CO-NH-Ar sequence vs. one in the N-SO₂-Ar sequence) and a hydrogen-bond donor (amide NH) that is absent in sulfonamides [2]. In the mGluR5 PAM series, N-alkyl carboxamides are reported as moderate mGluR5 PAMs, whereas the corresponding sulfonamides yield NAMs, demonstrating that the linker identity directly controls functional pharmacology [1]. No direct head-to-head biochemical comparison of the specific acetamide vs. sulfonamide pair has been published.

Linker SAR Acetamide vs sulfonamide Conformational flexibility

Molecular Scaffold: Azetidine Core vs. Piperidine Isostere — Conformational Rigidity and Metabolic Stability

The azetidine ring (four-membered) imposes greater conformational rigidity than the analogous piperidine (six-membered) ring commonly used in mGluR5 modulator scaffolds [1][2]. Azetidines have been investigated as piperidine isosteres to reduce N-dealkylation metabolism and oxazolidine formation, two metabolic liabilities associated with piperidine-containing compounds [2]. While the target compound contains an azetidine ring, published metabolic stability comparisons between azetidine and piperidine analogs demonstrate that azetidines can alter metabolic pathways without necessarily improving overall stability on a per-compound basis; the outcome is scaffold- and substitution-dependent [2]. No specific metabolic stability data (e.g., intrinsic clearance, t₁/₂ in microsomes) have been reported for this compound.

Azetidine Piperidine isostere Conformational restriction

Recommended Research and Industrial Application Scenarios for N-(4-Bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide Based on Available Evidence


mGluR5 Positive Allosteric Modulator (PAM) Lead Optimization: Conserving the 3-Methyl Oxadiazole Pharmacophore

For research groups pursuing mGluR5 PAM lead optimization within the azetidinyl oxadiazole chemotype, the target compound retains the 3-methyl oxadiazole substituent that published SAR identifies as PAM-compatible [1]. The compound should be used as a core scaffold for systematic variation of the N-acetamide aryl group, with functional activity confirmed via calcium mobilization assays in mGluR5-expressing HEK293 cells before structural diversification. Researchers must independently validate the PAM vs. NAM modality for this specific compound, as no direct functional data have been published.

Divergent Library Synthesis via the 4-Bromophenyl Cross-Coupling Handle

The 4-bromophenyl group provides a validated synthetic handle for parallel library generation through Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings. Procurement of this compound as a common late-stage intermediate enables efficient SAR exploration of the terminal aryl ring without re-synthesizing the oxadiazole-azetidine-acetamide core. This strategy is not feasible with the corresponding 4-benzamide or 4-H analogs, which lack the halogen reactivity [2].

Comparative Linker Pharmacology: Acetamide vs. Sulfonamide Modality Studies

The target compound (acetamide linker) and the commercially available sulfonamide analog (CAS not available; 5-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole) form a matched molecular pair for investigating the impact of linker identity on mGluR5 functional pharmacology. Published class-level SAR indicates that acetamide linkers support PAM activity while sulfonamide linkers favor NAM activity [1], making this pair valuable for probing the structural determinants of allosteric modulator modality. Researchers should acquire both compounds and evaluate in parallel in identical assay conditions.

Azetidine Ring Conformational Analysis and Metabolic Stability Profiling

Investigators studying the influence of azetidine ring conformation on target binding and metabolic stability can use this compound as a representative member of the 3-methyl-1,2,4-oxadiazol-5-yl azetidine subclass. Comparative studies with the corresponding piperidine isostere (if synthesized) may reveal scaffold-specific differences in N-dealkylation susceptibility and oxazolidine formation [3]. However, all metabolic stability conclusions require compound-specific experimental determination, as class-level trends are not uniformly predictive.

Quote Request

Request a Quote for N-(4-bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.